REACTION_CXSMILES
|
NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>O>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|
|
Name
|
urea glutaric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N.C(CCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove urea
|
Type
|
CUSTOM
|
Details
|
Almost all of water was removed from the solution under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to and
|
Type
|
CUSTOM
|
Details
|
to stand at 20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>O>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|
|
Name
|
urea glutaric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N.C(CCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove urea
|
Type
|
CUSTOM
|
Details
|
Almost all of water was removed from the solution under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to and
|
Type
|
CUSTOM
|
Details
|
to stand at 20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |